7-Dehydrocholesterol-3-sulfate ester

Description

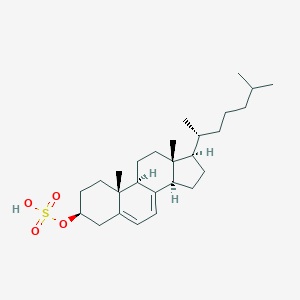

Structure

2D Structure

3D Structure

Properties

CAS No. |

10529-44-9 |

|---|---|

Molecular Formula |

C27H44O4S |

Molecular Weight |

464.7 g/mol |

IUPAC Name |

[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C27H44O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25H,6-8,11-17H2,1-5H3,(H,28,29,30)/t19-,21+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

NKPUIOFQRISSOL-DDPQNLDTSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |

Synonyms |

7-dehydrocholesterol-3-sulfate ester 7-DH-3-SE |

Origin of Product |

United States |

Cellular and Molecular Functions of 7 Dehydrocholesterol and Its Sulfate Ester

Influence on Cellular Membrane Dynamics and Structure

The composition of cellular membranes is a critical determinant of their physical properties and biological functions. Sterols, in particular, play a pivotal role in modulating membrane dynamics.

Integration into Lipid Bilayers

7-Dehydrocholesterol (B119134), like cholesterol, integrates into the lipid bilayers of cellular membranes. Atomistic molecular dynamics simulations have shown that 7-DHC and cholesterol have a virtually identical capacity to condense and order membranes. nih.gov The orientation and position of these sterols within the bilayer are crucial for their function.

The addition of a sulfate (B86663) group to cholesterol to form cholesterol sulfate alters its interaction with the lipid bilayer. Due to its charged sulfate group, cholesterol sulfate is less embedded in the lipid bilayer and resides more at the water-lipid interface. mdpi.com This positioning contributes to a decrease in the membrane's surface potential and aids in membrane stabilization. mdpi.com It is plausible that 7-Dehydrocholesterol-3-sulfate ester would adopt a similar orientation, with its bulky, charged sulfate head group positioning it at the membrane surface, influencing the electrostatic properties of the bilayer. This bulky headgroup can create packing defects in the densely packed lipid layers. nih.gov

Modulation of Membrane Fluidity and Permeability

Membrane fluidity is essential for various cellular processes, including signaling and transport. Sterols are key regulators of this property. Studies have indicated that 7-DHC and cholesterol possess a nearly identical ability to order and condense cellular membranes, with these effects becoming more pronounced at higher sterol concentrations. researchgate.net

In contrast, the sulfated form of cholesterol has a different impact. A high ratio of cholesterol sulfate to cholesterol leads to an increase in the fluidity of the sterol fraction within the membrane. nih.govnih.gov This increased fluidity is associated with higher permeability of the membrane to various markers. nih.govnih.gov The bulky polar headgroup of cholesterol sulfate can loosen the packing of lipids, potentially leading to these effects. nih.gov Therefore, it is hypothesized that an increased concentration of this compound in a membrane could similarly lead to increased fluidity and permeability. However, some studies on biomimetic models have shown that increasing amounts of cholesterol sulfate can lead to a slight decrease in membrane fluidity in cholesterol-poor systems. mdpi.com

| Membrane Permeability | Not significantly different from cholesterol | Can increase permeability nih.govnih.gov |

Impact on Lipid Raft Formation and Organization

Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol that are involved in cellular signaling. nih.govwikipedia.org Cholesterol is a critical component for the formation of these ordered domains. nih.gov Research has shown that 7-DHC can also be incorporated into lipid rafts and is even more potent than cholesterol in promoting the formation of these domains. nih.gov The 5,7-conjugated dienes in 7-DHC are thought to be important structural features that facilitate strong binding to sphingolipids, thereby generating lipid rafts. nih.gov However, some studies suggest that replacing cholesterol with 7-DHC can disrupt membrane lipid raft domains. nih.gov

Sulfated sterols like cholesterol sulfate are also found to accumulate in lipid rafts. portlandpress.com Their presence within these domains contributes to membrane stabilization. portlandpress.com The interplay between cholesterol and cholesterol sulfate can influence the phase separation and domain curvature in model membranes. nih.gov Given the strong propensity of 7-DHC to form rafts, it is likely that this compound would also partition into these domains, potentially modulating their structure, stability, and function.

Roles in Cellular Signaling Pathways

Sterols are not merely structural components of membranes; they are also active participants in a variety of cellular signaling cascades.

Sterol-Mediated Signal Transduction

7-Dehydrocholesterol has been shown to have direct effects on signal transduction. Notably, 7-DHC, but not cholesterol, can suppress the canonical Transforming Growth Factor-β (TGF-β) signaling pathway. nih.govnih.gov It achieves this by promoting the formation of lipid rafts and causing the recruitment of TGF-β receptors into these domains, where signaling is inhibited. nih.gov

Cholesterol sulfate is also an active signaling molecule. It has been shown to inhibit T-cell receptor (TCR) signaling by disrupting cholesterol-driven TCR multimers. nih.gov It appears to do this by replacing cholesterol that is bound to the TCRβ subunit. nih.gov This suggests that the ratio of cholesterol sulfate to cholesterol can play a regulatory role in immune cell function. nih.gov Based on these findings, this compound could potentially have its own unique or overlapping roles in modulating various signaling pathways, possibly by competing with its non-sulfated counterpart or with cholesterol for binding to signaling proteins within membrane rafts.

Table 2: Known Signaling Roles of 7-Dehydrocholesterol and Cholesterol Sulfate

| Compound | Signaling Pathway Affected | Mechanism of Action |

|---|---|---|

| 7-Dehydrocholesterol | Canonical TGF-β Signaling | Promotes lipid raft formation and sequestration of TGF-β receptors, leading to signal suppression. nih.gov |

| Cholesterol Sulfate | T-Cell Receptor (TCR) Signaling | Disrupts TCR multimers by displacing cholesterol from the TCRβ subunit, inhibiting signaling. nih.gov |

Effects on Intracellular Calcium Homeostasis

The most well-established role of 7-dehydrocholesterol in calcium homeostasis is indirect, through its function as the precursor to vitamin D3. wikipedia.orgtaylorandfrancis.com In the skin, exposure to UVB radiation converts 7-DHC to pre-vitamin D3, which then isomerizes to vitamin D3. wikipedia.org Vitamin D3 is subsequently converted to its active form, calcitriol, which is a primary hormonal regulator of systemic calcium levels, mainly by promoting intestinal calcium absorption. taylorandfrancis.comuky.edu

There is also evidence for a more direct interplay between sulfated sterols and calcium at the membrane level. Studies have shown that while cholesterol sulfate stabilizes membrane bilayers, the addition of calcium can abolish this stabilization. nih.gov In certain model membranes, the interaction between calcium and cholesterol sulfate can induce membrane fusion and leakage. nih.gov This suggests a potential mechanism where local changes in calcium concentration could modulate the biophysical effects of sulfated sterols like this compound on membrane structure and dynamics, which could, in turn, impact calcium-dependent signaling events at the cell surface.

Modulation of Phospholipase A2 Activity

Research indicates that the presence of 7-Dehydrocholesterol in cellular membranes can significantly influence the activity of Phospholipase A2 (PLA2), an enzyme critical for releasing fatty acids from the second carbon group of glycerol. In studies involving keratinocytes, the partial replacement of cholesterol with 7-DHC led to a rapid increase in PLA2 activity following UVA irradiation nih.gov. This enzymatic activation is a key step in the inflammatory cascade, as it leads to the release of arachidonic acid, a precursor for prostaglandins and other inflammatory mediators nih.gov.

The heightened PLA2 activity is linked to an increase in intracellular calcium, which is also observed in cells enriched with 7-DHC upon UVA exposure nih.gov. This suggests that 7-DHC may alter membrane properties in a way that facilitates calcium influx and subsequent PLA2 activation under conditions of oxidative stress.

Interactions with NADPH Oxidase Activity

7-Dehydrocholesterol has been shown to interact with and enhance the activity of NADPH oxidase, a key enzyme responsible for producing superoxide radicals. In keratinocytes where cholesterol was partially substituted with 7-DHC, a rapid and significant increase in NADPH oxidase activity was observed within minutes of UVA exposure nih.gov. This effect was not seen in control cells containing only cholesterol nih.gov.

The activation of NADPH oxidase is a critical initial event in the UVA-induced production of reactive oxygen species (ROS) in these 7-DHC-containing cells nih.gov. Further studies have indicated that the Nox1 subunit of NADPH oxidase is particularly involved in this process nih.gov. The enhanced activity of this enzyme in the presence of 7-DHC contributes to a state of increased oxidative stress.

| Enzyme | Effect of 7-DHC Presence | Cellular Context | Inducing Factor |

| Phospholipase A2 (PLA2) | Increased Activity | Keratinocytes | UVA Irradiation |

| NADPH Oxidase | Increased Activity | Keratinocytes | UVA Irradiation |

Participation in Oxidative Stress and Redox Homeostasis

7-Dehydrocholesterol plays a complex and significant role in the balance of oxidative stress and redox homeostasis within the cell. Its unique chemical structure, featuring a conjugated double bond system in its B-ring, makes it highly susceptible to oxidation while also allowing it to participate in protective mechanisms against certain forms of oxidative cell death.

Susceptibility of 7-DHC to Free Radical Oxidation

7-DHC is exceptionally vulnerable to free radical-mediated oxidation. Its rate of oxidation is significantly higher than that of cholesterol and even surpasses that of highly unsaturated fatty acids like arachidonic acid. The propagation rate constant for the oxidation of 7-DHC has been reported to be approximately 200 times greater than that of cholesterol nih.gov.

This high reactivity is attributed to the conjugated diene system in the B-ring of the molecule, which makes the allylic hydrogens more susceptible to abstraction by free radicals nih.govresearchgate.net. This initiates a chain reaction of lipid peroxidation, leading to the formation of a variety of oxidation products. Studies using phospholipid liposomes have demonstrated that those containing 7-DHC are oxidized more rapidly under free radical attack than those containing cholesterol researchgate.net.

Role in Mediating Ferroptosis, a Form of Programmed Cell Death

Recent research has uncovered a surprising and critical role for 7-DHC as an endogenous suppressor of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides nih.govnih.gov. While high concentrations of 7-DHC and its oxidation products can be cytotoxic, its inherent reactivity allows it to act as a potent antioxidant in the context of ferroptosis nih.govwikipedia.org.

7-DHC protects cells from ferroptosis by acting as a sacrificial molecule. Due to its superior reactivity towards peroxyl radicals, it effectively shields membrane phospholipids (B1166683) from autoxidation and subsequent fragmentation nih.gov. The conjugated diene in its structure is crucial for this anti-phospholipid autoxidation function, protecting both plasma and mitochondrial membranes nih.govnih.govacs.org. This anti-ferroptotic activity can be exploited by cancer cells to develop resistance to this form of cell death, contributing to a more aggressive phenotype nih.govnih.gov.

| Process | Role of 7-Dehydrocholesterol | Mechanism |

| Free Radical Oxidation | Highly Susceptible Substrate | Rapid reaction with peroxyl radicals due to conjugated diene system. |

| Ferroptosis | Endogenous Suppressor | Acts as a radical-trapping antioxidant, shielding phospholipids from peroxidation. |

Cellular Protective Responses to Oxidative Stress

Cells have developed protective mechanisms to counteract the potential damage from 7-DHC-related oxidative stress. One key response to ferroptotic stress involves the modulation of the cholesterol biosynthesis pathway. To increase the levels of the protective 7-DHC, cells upregulate the genes encoding enzymes that function before 7-DHC in the pathway while downregulating the gene for 7-dehydrocholesterol reductase (DHCR7), the enzyme that converts 7-DHC to cholesterol acs.org. This strategic shift boosts the cellular concentration of 7-DHC, enhancing its ability to shield membranes from peroxidation acs.org.

Furthermore, the use of antioxidants has been shown to be an effective protective strategy. Supplementation with antioxidants, particularly vitamin E, can effectively inhibit the peroxidation of 7-DHC in cells nih.gov. This treatment leads to a decrease in the formation and accumulation of cytotoxic 7-DHC-derived oxysterols nih.gov.

Formation of 7-DHC-Derived Oxysterols and Electrophiles

The free radical oxidation of 7-DHC results in the formation of a complex mixture of over a dozen different oxysterols nih.gov. The mechanism of formation involves the abstraction of hydrogen atoms, primarily at the C-9 and C-14 positions, leading to the formation of a pentadienyl radical intermediate nih.govzelens.com. This is followed by oxygen addition and a series of cyclization and rearrangement reactions zelens.com.

Some of the identified 7-DHC-derived oxysterols include various hydroperoxides, cyclic peroxides, epoxides, and alcohols nih.gov. Specific toxic oxysterols, such as 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), have been identified as biomarkers for 7-DHC oxidation in cellular models nih.govnih.gov. The formation of these oxysterols is significant as they can exert various biological effects, including cytotoxicity, which may contribute to the pathology of conditions where 7-DHC levels are elevated nih.govnih.gov. The electrophilic precursor to DHCEO, 7-DHC 5α,6α-epoxide, can be detoxified by reacting with glutathione, an important cellular antioxidant mdpi.commdpi.com.

Regulation of 7 Dehydrocholesterol Metabolism and Sulfation

Genetic and Transcriptional Regulation of DHCR7 and Associated Enzymes

The transcription of the DHCR7 gene is a critical control point, primarily governed by the cellular sterol status. This regulation is orchestrated by sophisticated signaling pathways involving transcription factors that sense and respond to intracellular cholesterol levels.

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central mechanism for controlling the transcription of genes involved in cholesterol and fatty acid synthesis. nih.govresearchgate.net The SREBP family of transcription factors, particularly SREBP-2, is the master regulator of cholesterol biosynthesis. researchgate.netplos.org When intracellular sterol levels are low, the SREBP-2 precursor protein is proteolytically cleaved in the Golgi apparatus, releasing its N-terminal domain. nih.govresearchgate.net This active fragment translocates to the nucleus, where it binds to specific DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of target genes, thereby activating their transcription. researchgate.netnih.gov

The human DHCR7 gene is a direct target of SREBP-2. nih.gov Its promoter contains two functional binding sites for SREBP-2, located at positions -155 and -55 relative to the transcription start site. nih.gov Research has shown that these two SREs work cooperatively to synergistically activate DHCR7 transcription in response to sterol depletion. nih.gov This cooperative activation is a key feature of the finely tuned program that governs cholesterol synthesis. nih.gov The SREBP pathway ensures that the production of DHCR7, and thus the entire cholesterol synthesis pathway, is upregulated when the cell requires more cholesterol. nih.govresearchgate.net

| Transcriptional Regulators of the DHCR7 Gene | ||

| Transcription Factor | Binding Site Location (Human Promoter) | Effect on Transcription |

| SREBP-2 | -155 | Activation |

| SREBP-2 | -55 | Activation |

| NF-Y (cofactor) | -136 | Cooperates with SREBP-2 for activation |

Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that function as cellular cholesterol sensors. nih.govnih.gov When activated by oxysterols, which are oxidized forms of cholesterol that accumulate when cholesterol is in excess, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) on target genes. researchgate.netnih.gov The LXR and SREBP pathways are key regulators of lipid metabolism and often have opposing effects to maintain cholesterol homeostasis. nih.govpnas.org

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level, typically by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. nih.govdiva-portal.org This mechanism adds another layer of complexity and fine-tuning to the control of metabolic pathways, including cholesterol synthesis. nih.govnih.gov

| Reported miRNA Regulators in Cholesterol Biosynthesis | |

| miRNA | Reported Target Gene / Effect |

| miR-7 | Targets DHCR24 post-transcriptionally, blocking a final step in cholesterol synthesis. nih.gov |

| miR-33 | Encoded within the SREBP-2 gene, it represses genes involved in cholesterol efflux like ABCA1, complementing SREBP-2's function. pnas.org |

While transcriptional activators like SREBP-2 are well-characterized, the role of specific transcriptional repressors in modulating DHCR7 expression is less defined in the scientific literature. Transcriptional repression is a fundamental mechanism for controlling gene expression, where repressor proteins bind to specific DNA sequences (silencers) or interact with activator proteins to inhibit transcription. While general mechanisms of transcriptional repression are known to be involved in metabolic regulation, specific repressors analogous to MOT3 in yeast have not been prominently identified as key regulators of the mammalian DHCR7 gene in available research. The regulation of DHCR7 appears to be predominantly controlled by the availability of its primary activator, SREBP-2, which is itself tightly regulated by cellular sterol levels.

Post-Translational Control of Enzyme Activity

Beyond the regulation of gene and protein expression, the activity of the DHCR7 enzyme itself is subject to rapid control through post-translational modifications. This allows the cell to quickly modulate the flow of 7-DHC into cholesterol in response to immediate metabolic signals without the need for new protein synthesis.

Phosphorylation, the addition of a phosphate group to a protein, is a key mechanism for regulating the activity of many enzymes. Evidence demonstrates that the enzymatic activity of DHCR7 is modulated by phosphorylation. nih.govresearchgate.net This modification can alter the enzyme's conformation and, consequently, its catalytic efficiency.

Research has shown that DHCR7 activity is significantly decreased by the action of two important kinases: AMP-activated protein kinase (AMPK) and protein kinase A (PKA). nih.govresearchgate.net Furthermore, a specific serine residue, S14, has been identified as a phosphorylation site. Mutating this residue to prevent phosphorylation also leads to decreased DHCR7 activity. nih.gov This indicates that phosphorylation at this and potentially other sites is a crucial mechanism for controlling the enzyme's function. This rapid on/off switch allows for the diversion of 7-DHC away from cholesterol production and potentially towards vitamin D synthesis in response to specific cellular signals. nih.gov The corresponding phosphatases that would dephosphorylate DHCR7, and potentially increase its activity, are yet to be fully characterized.

| Post-Translational Control of DHCR7 Activity | ||

| Modification | Kinase Involved | Effect on DHCR7 Activity |

| Phosphorylation | AMP-activated protein kinase (AMPK) | Decrease nih.govresearchgate.net |

| Phosphorylation | Protein kinase A (PKA) | Decrease nih.govresearchgate.net |

Direct Inhibition and Allosteric Modulation of DHCR7

The enzymatic activity of 7-dehydrocholesterol (B119134) reductase (DHCR7) can be influenced by various compounds that act as inhibitors. scbt.com This inhibition disrupts the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, leading to an accumulation of 7-DHC. scbt.compatsnap.com Inhibitors typically function by binding to the enzyme's active site, which can be either a competitive or non-competitive mechanism. patsnap.com

Several chemical compounds have been identified as inhibitors of DHCR7. AY-9944 is a well-characterized selective inhibitor of DHCR7. scbt.com Its action leads to an increase in 7-DHC levels while decreasing cholesterol production. scbt.com Other compounds with known inhibitory effects on DHCR7 include BM15766 and Triparanol. scbt.com Additionally, certain medications have been shown to inhibit DHCR7 activity. For instance, the beta-blockers metoprolol and nebivolol have demonstrated strong inhibitory effects on DHCR7 in both mouse and human cell models. unmc.edu

Some metabolites of 7-DHC have also been studied for their potential to inhibit DHCR7. For example, 20S(OH)7DHC and 27(OH)DHC have been shown to inhibit the enzyme. nih.gov In contrast, other derivatives like 25(OH)7DHC and 7-dehydropregnenolone (7DHP) did not show significant inhibition. nih.gov

| Compound | Type of Inhibition | Effect on DHCR7 |

|---|---|---|

| AY-9944 | Direct/Selective Inhibitor | Blocks the conversion of 7-DHC to cholesterol, increasing 7-DHC levels. scbt.com |

| BM15766 | Direct Inhibitor | Inhibits enzymatic activity. scbt.com |

| Triparanol | Direct Inhibitor | Reduces cholesterol synthesis by inhibiting DHCR7. scbt.com |

| Metoprolol | Direct Inhibitor | Strongly inhibits DHCR7 in vitro. unmc.edu |

| Nebivolol | Direct Inhibitor | Strongly inhibits DHCR7 in vitro. unmc.edu |

| Statins (e.g., Lovastatin) | Indirect | Inhibit HMG-CoA reductase, reducing the concentration of downstream cholesterol precursors. scbt.com |

| Zaragozic Acid | Indirect | Targets squalene synthase, reducing the pool of sterol precursors for DHCR7. scbt.com |

| 20S(OH)7DHC | Inhibitor | Inhibits ergosterol (B1671047) metabolism to a similar extent as 7DHC. nih.gov |

| 27(OH)7DHC | Inhibitor | Significantly inhibits brassicasterol formation. nih.gov |

Pathological Implications and Disease Contexts

Smith-Lemli-Opitz Syndrome (SLOS) as a Model of 7-DHC Accumulation

Smith-Lemli-Opitz Syndrome is an autosomal recessive developmental disorder characterized by a wide spectrum of congenital anomalies, intellectual disabilities, and behavioral problems. ebsco.commedlineplus.gov The underlying cause is a defect in the final step of cholesterol biosynthesis, leading to a deficiency of cholesterol and a toxic buildup of its precursor, 7-DHC. numberanalytics.com The severity of the syndrome often correlates with the degree of cholesterol deficiency and 7-DHC accumulation. ebsco.com

SLOS is caused by mutations in the DHCR7 gene, located on chromosome 11q12-13. ebsco.com This gene provides the instructions for producing the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). medlineplus.govnumberanalytics.com The DHCR7 enzyme is responsible for catalyzing the conversion of 7-DHC to cholesterol, the final step in the Kandutsch-Russell pathway of cholesterol synthesis. wikipedia.org Mutations in both copies of the DHCR7 gene lead to a deficiency or complete loss of this enzyme's activity. ebsco.commedlineplus.gov This enzymatic block prevents the body from producing sufficient cholesterol, a molecule essential for embryonic development, cell membrane structure, and the production of steroid hormones and bile acids. medlineplus.govnumberanalytics.com

The deficiency of DHCR7 activity results in a characteristic biochemical phenotype: abnormally low levels of cholesterol and a significant accumulation of 7-DHC in blood, tissues, and bodily fluids. ebsco.comnih.govresearchgate.net Due to the activity of another enzyme, 7-DHC can isomerize to form 8-dehydrocholesterol (B109809) (8-DHC), which also accumulates in SLOS patients. cholbamhcp.comwashington.educambridge.org Furthermore, the DHCR7 enzyme is also involved in the conversion of 7-dehydrodesmosterol (B141393) (7-DHD) to desmosterol; therefore, a deficiency in DHCR7 can also lead to the accumulation of 7-DHD. cambridge.orgnih.gov This abnormal sterol profile is a key diagnostic marker for SLOS and is believed to be a primary driver of the disease's pathology. ebsco.comnumberanalytics.comresearchgate.net While total sterol concentrations in affected individuals may be nearly normal, the replacement of cholesterol with these precursor sterols has profound pathological consequences. researchgate.net

| Compound | Effect of DHCR7 Deficiency | Reference |

|---|---|---|

| Cholesterol | Decreased levels in plasma and tissues | ebsco.comnih.govresearchgate.net |

| 7-Dehydrocholesterol (7-DHC) | Markedly increased levels in plasma and tissues | ebsco.comnih.govresearchgate.net |

| 8-Dehydrocholesterol (8-DHC) | Increased levels due to isomerization of 7-DHC | cholbamhcp.comwashington.educambridge.org |

| 7-Dehydrodesmosterol (7-DHD) | Accumulation due to blocked conversion to desmosterol | cambridge.orgnih.gov |

A critical aspect of SLOS pathology is the oxidative stress resulting from high levels of 7-DHC. nih.gov 7-DHC is highly susceptible to free radical oxidation, leading to the formation of a variety of oxidized derivatives known as oxysterols. washington.edunih.govgrantome.com These 7-DHC-derived oxysterols have been shown to be cytotoxic and can induce detrimental changes in gene expression. washington.edugrantome.com Research suggests that these oxysterols, rather than just the lack of cholesterol or the presence of 7-DHC itself, are key causal agents in the molecular mechanisms underlying SLOS. nih.govgrantome.com For example, one major oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been found to cause premature neurogenesis and depletion of the cortical neural precursor pool in mouse and human cells, contributing to the neurological defects seen in SLOS. nih.govnih.gov These findings suggest that the toxic effects of these oxysterols play a significant role in the disease's pathogenesis. nih.govarvojournals.orgnih.gov

The developing brain is particularly vulnerable to the biochemical defects in SLOS. nih.gov The central nervous system synthesizes nearly all of its own cholesterol, which is vital for neurodevelopment. nih.gov The combination of cholesterol deficiency and the accumulation of 7-DHC and its toxic oxysterols disrupts critical neurodevelopmental processes. nih.govnih.gov Studies have shown that the loss of DHCR7 and the subsequent accumulation of 7-DHC-derived oxysterols lead to premature neurogenesis from cortical neural precursors. nih.govnih.gov This premature differentiation can deplete the pool of neural precursors, impairing proper brain development. nih.gov Furthermore, 7-DHC-derived oxysterols have been observed to increase the formation of dendritic arborization from cortical neurons, suggesting that the abnormal sterol environment in SLOS may lead to alterations in neuronal connectivity. nih.gov

Links to Other Metabolic Abnormalities and Sterol Accumulation Disorders

The insights gained from studying SLOS have implications for understanding other conditions involving abnormal sterol metabolism. The disruption of cellular membrane composition and function is a key theme.

Cholesterol is a crucial structural component of cellular membranes, where it modulates fluidity, permeability, and the function of membrane proteins. It is particularly enriched in specialized microdomains called lipid rafts. nih.govnih.gov In SLOS, 7-DHC replaces cholesterol in these membranes. Studies have shown that 7-DHC can be incorporated into membrane rafts, much like cholesterol. nih.govnih.gov Although 7-DHC can substitute for cholesterol in raft formation, the resulting rafts have an altered protein composition. nih.govnih.gov This alteration in the protein content of lipid rafts suggests that the change in sterol composition perturbs the normal function of these critical signaling platforms. nih.gov This defective lamellar membrane formation and function likely contribute to the wide-ranging symptoms observed in SLOS and may be a common pathological feature in other disorders of sterol accumulation.

Involvement in Cellular Responses to Viral Infection and Innate Immunity

Scientific literature to date does not provide specific information on the involvement of 7-Dehydrocholesterol-3-sulfate ester in the cellular response to viral infections or its role in innate immunity.

There is no available research detailing how this compound specifically modulates host sterol profiles during viral exposure. Studies have shown that viral infections can alter the host's cholesterol metabolism. For instance, upon infection with DNA and RNA viruses, macrophages have been observed to reduce the expression of 7-dehydrocholesterol reductase (DHCR7). wikipedia.orgchemeurope.com This enzyme is responsible for the final step in cholesterol biosynthesis, converting 7-DHC to cholesterol. chemeurope.com A reduction in DHCR7 activity leads to an accumulation of 7-DHC. acs.orgnih.govnih.gov However, the impact and metabolism of this compound in this process have not been elucidated.

The specific role of this compound in the oxidative stress response during a viral infection has not been documented in the available scientific literature. Its precursor, 7-DHC, is known to be highly susceptible to free radical oxidation. acs.org Oxidative stress is a common feature of viral infections, and the accumulation of highly oxidizable lipids like 7-DHC may play a role in the cellular response to this stress. acs.orgnih.gov Research has suggested that 7-DHC might act sacrificially to protect other essential lipids from oxidative damage. nih.gov However, whether this compound participates in or modulates this response is currently unknown.

Advanced Research Methodologies and Experimental Systems

Analytical Chemistry Techniques for Sterol Quantification and Identification

The accurate measurement of 7-DHC and its sulfated ester in various biological matrices is fundamental to understanding their physiological roles and for quality control in biotechnological production. Several advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust and widely used technique for the analysis of sterols like 7-DHC. nih.govnih.gov This method is particularly valuable for the diagnosis of metabolic disorders such as Smith-Lemli-Opitz Syndrome (SLOS), which is characterized by elevated levels of 7-DHC. nih.govjasem.com.tr

The protocol for GC/MS analysis of 7-DHC typically involves several key steps:

Sample Preparation: Biological samples such as plasma, amniotic fluid, or cultured cells first undergo saponification to release free sterols from their esterified forms. researchgate.net

Extraction: The sterols are then extracted using an organic solvent, such as hexane.

Derivatization: To increase their volatility and thermal stability for GC analysis, sterols are derivatized, most commonly to form trimethylsilyl (B98337) (TMS) ethers. nih.govaocs.org This is often achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com

GC Separation: The derivatized sterols are then separated on a capillary column based on their boiling points and interactions with the stationary phase.

MS Detection: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. researchgate.net The mass spectrum of the 7-DHC-TMS derivative shows a characteristic molecular ion and several fragment ions that are used for its identification and quantification. researchgate.netdss.go.th

GC/MS offers high sensitivity and specificity, making it a reliable method for the quantitative analysis of 7-DHC in complex biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of both 7-DHC and its sulfated form, 7-dehydrocholesterol-3-sulfate ester. d-nb.infonih.gov This technique is particularly well-suited for the analysis of sulfated steroids, as it allows for their direct detection without the need for cleavage of the sulfate (B86663) group. nih.govmdpi.com

For the analysis of this compound, LC-MS/MS would typically be operated in negative ion mode using electrospray ionization (ESI). mdpi.com The sulfate group readily loses a proton to form a negatively charged ion [M-H]⁻. In the tandem mass spectrometer, this precursor ion is fragmented to produce characteristic product ions. A common and diagnostic fragmentation for sulfated steroids is the loss of the sulfate group, resulting in a product ion at m/z 97 ([HSO₄]⁻) or m/z 80 ([SO₃]⁻). mdpi.comnih.gov

A recently developed and validated LC-MS/MS method for the measurement of 7-DHC in human skin highlights the sensitivity of this technique. d-nb.infonih.gov This method utilizes derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to enhance the ionization efficiency of 7-DHC. d-nb.infonih.gov The resulting PTAD-derivatized 7-DHC can be detected with a high degree of sensitivity and specificity. d-nb.infonih.gov The validation of this method demonstrated excellent linearity, precision, and accuracy, with a lower limit of quantification of 1.6 µg/g in small skin samples. d-nb.infonih.gov

The key advantages of LC-MS/MS for the analysis of these compounds include high sensitivity and specificity, the ability to analyze sulfated sterols directly, and its applicability to a wide range of biological matrices. nih.govmdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is another widely used method for the quantification of 7-DHC. nih.govdss.go.thnih.gov This technique leverages the fact that the conjugated double bond system in the B-ring of 7-DHC results in strong UV absorbance at specific wavelengths, typically around 282 nm. d-nb.info

In a typical HPLC-UV setup, a sample extract is injected onto an HPLC column (often a reversed-phase C18 column) and the components are separated based on their polarity. A mobile phase, such as a mixture of methanol (B129727) and water or acetonitrile, is used to elute the compounds from the column. walshmedicalmedia.com As the 7-DHC elutes, it passes through a UV detector which measures the absorbance of light at the predetermined wavelength. The amount of 7-DHC in the sample is then quantified by comparing the peak area to that of a known standard. nih.govymerdigital.com

While not as sensitive or specific as mass spectrometry-based methods, HPLC-UV is a robust, reliable, and cost-effective technique for the routine analysis of 7-DHC, particularly in applications where high concentrations are expected, such as in monitoring fermentation processes for 7-DHC production. nih.govdss.go.th

Derivatization Strategies for Enhanced Sensitivity

To overcome the challenges associated with the analysis of neutral sterols by mass spectrometry, various derivatization strategies have been developed to enhance their ionization efficiency and sensitivity. nih.gov As mentioned previously, the formation of TMS ethers is a standard practice in GC/MS analysis. nih.govaocs.org

For LC-MS/MS, derivatization with PTAD has been shown to significantly improve the detection of 7-DHC. d-nb.infonih.gov Other derivatization approaches for sterols include the formation of picolinyl esters or N-methylpyridyl ethers, which can enhance their ionization efficiency in positive ion mode. nih.gov While specific derivatization strategies for this compound are not extensively documented, the direct analysis in negative ion mode is generally preferred due to the inherent charge of the sulfate group. nih.govmdpi.com

Genetic Engineering and Synthetic Biology Platforms

The microbial production of 7-DHC offers a promising alternative to its traditional extraction from animal sources. The yeast Saccharomyces cerevisiae, a well-characterized and genetically tractable organism, has been extensively engineered for the production of 7-DHC. nih.govdntb.gov.uanih.gov

Reengineering 7-DHC Biosynthesis in Saccharomyces cerevisiae

The native sterol biosynthesis pathway in S. cerevisiae produces ergosterol (B1671047). nih.gov To redirect this pathway towards the production of 7-DHC, a series of metabolic engineering strategies have been employed. These strategies generally involve:

Blocking the competing ergosterol pathway: A key step is to block the conversion of intermediates to ergosterol. This is often achieved by knocking out genes such as ERG5 and ERG6. nih.govplos.orgacs.org ERG5 encodes the C-22 desaturase, and its deletion prevents the formation of ergosterol from its immediate precursors. plos.org

Introducing a heterologous enzyme: S. cerevisiae does not naturally produce 7-DHC. Therefore, a heterologous 24-dehydrocholesterol reductase (DHCR24) enzyme must be introduced to convert the yeast's native sterol intermediates into 7-DHC. plos.orgacs.org The gene for this enzyme has been sourced from various organisms, including humans and chickens (Gallus gallus). plos.orgresearchgate.net

Overexpressing key pathway enzymes: To increase the metabolic flux towards 7-DHC, key enzymes in the upstream mevalonate (B85504) pathway are often overexpressed. A common target for overexpression is a truncated version of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme in the pathway. plos.orgfrontiersin.org

Deleting transcriptional repressors: The expression of genes in the ergosterol pathway is tightly regulated. Deleting transcriptional repressors such as MOT3 and ROX1 can lead to the upregulation of key biosynthetic genes and increased 7-DHC production. nih.govresearchgate.net

Optimizing precursor and cofactor supply: Enhancing the supply of the initial building block, acetyl-CoA, and balancing the levels of cofactors like NADPH are also crucial for maximizing 7-DHC yields. nih.govnih.gov

These combined strategies have led to significant increases in the production of 7-DHC in S. cerevisiae, with reported titers reaching several grams per liter in bioreactor fermentations. nih.govacs.orgacs.org

The following table summarizes some of the key genetic modifications and their impact on 7-DHC production in Saccharomyces cerevisiae:

| Genetic Modification | Key Strategy | Reported 7-DHC Titer | Reference |

| Knockout of ERG5 and overexpression of heterologous DHCR24 and tHMG1. | Blocking competing pathway and overexpressing key enzymes. | 44.49 mg/L in a 5-L bioreactor. | plos.org |

| Knockout of ERG6 and ERG5, and facilitation of mevalonate and postsqualene pathways. | Complete blockage of ergosterol pathway and enhancement of precursor supply. | 3.80 g/L in a 50 L fermenter. | acs.org |

| Knockout of ERG5, ERG6, and MOT3; multi-copy integration of key enzymes. | Blocking competing pathways, removing transcriptional repression, and increasing enzyme dosage. | 2.0 g/L in a 5 L bioreactor. | nih.govfrontiersin.org |

| Dynamic regulation of the ergosterol pathway and multicopy expression of DHCR24. | Balancing cell growth and product formation. | 3.26 g/L in a 5 L bioreactor. | acs.org |

| Overexpression of seven essential genes and knockout of ROX1. | Enhancing biosynthetic pathway and removing transcriptional repression. | 1.328 g/L in a 3-L bioreactor. | researchgate.net |

Mammalian Cell Culture Models for Sterol Research

Mammalian cell culture models are indispensable for studying the physiological roles of sterols and for modeling human diseases related to cholesterol biosynthesis, such as Smith-Lemli-Opitz Syndrome (SLOS). SLOS is caused by mutations in the DHCR7 gene, leading to an accumulation of 7-DHC. nih.gov

Neuro2a Cells: This mouse neuroblastoma cell line is a widely used model for SLOS. researchgate.net Researchers have developed Dhcr7-deficient Neuro2a cells that accumulate high levels of 7-DHC. researchgate.net These cells are instrumental for high-throughput screening of pharmaceutical compounds that may inhibit DHCR7 or, conversely, reduce 7-DHC levels. nih.govnih.gov Studies using this model have shown that accumulated 7-DHC can lead to the formation of cytotoxic oxysterols. researchgate.net

Human Fibroblasts: Skin fibroblasts derived from SLOS patients provide a more direct human model. researchgate.net These cells are often used to validate findings from screens conducted in Neuro2a cells and to study the underlying cellular pathology of the disease. researchgate.net

HepG2 Cells: As a human liver carcinoma cell line, HepG2 cells are a key model for studying hepatic cholesterol biosynthesis and its regulation. plos.orgnih.gov CRISPR-Cas9 has been used to create HepG2 knockout lines for genes like DHCR24 and SC5D, allowing for detailed investigation into how the accumulation of specific sterol intermediates affects global gene expression and influences distinct regulatory pathways. biorxiv.org

Induced Pluripotent Stem Cells (iPSCs): A cutting-edge approach involves generating iPSCs from fibroblasts of SLOS patients. nih.gov These iPSCs can be differentiated into various cell types, such as neural progenitors, to model the developmental defects seen in SLOS and investigate the role of signaling pathways like Wnt/β-catenin in the disease's neurobiology. nih.govresearchgate.net

Table 2: Mammalian Cell Models in Sterol Research

| Cell Model | Origin | Primary Application in Sterol Research | Reference |

|---|---|---|---|

| Neuro2a | Mouse Neuroblastoma | Modeling Smith-Lemli-Opitz Syndrome (SLOS); high-throughput screening of DHCR7 inhibitors. | researchgate.netnih.gov |

| Human Fibroblasts | Human Skin (SLOS Patients) | Validating findings from other models; studying human-specific cellular pathology of SLOS. | researchgate.net |

| HepG2 | Human Liver Carcinoma | Studying hepatic cholesterol biosynthesis, regulation, and the impact of gene knockouts (e.g., DHCR24). | plos.orgbiorxiv.org |

| iPSCs | Human Fibroblasts (SLOS Patients) | Modeling developmental aspects of SLOS by differentiation into affected cell types like neurons. | nih.gov |

Development and Utilization of Animal Models

Animal models are indispensable for studying the systemic and developmental consequences of altered 7-DHC metabolism.

DHCR7-KO Mice : Mice with a targeted knockout of the Dhcr7 gene serve as the primary animal model for Smith-Lemli-Opitz syndrome. nih.gov These mice replicate the core biochemical phenotype of SLOS, exhibiting virtually no DHCR7 enzyme activity and a massive accumulation of 7-DHC in tissues, with levels 30- to 40-fold higher than in wild-type animals. nih.govjax.org This model allows for the precise determination of sterol origins during development; since the knockout fetus cannot produce its own cholesterol, any cholesterol present must be of maternal origin, while any 7-DHC is endogenously produced by the fetus. nih.gov The DHCR7-KO model is crucial for studying how the systemic accumulation of 7-DHC impacts various organs and metabolic pathways, providing the in vivo context for investigating the potential formation and physiological role of this compound. nih.govnih.gov

AY9944-Treated Rodents : A pharmacological model of SLOS can be induced by treating rodents with AY9944, a potent chemical inhibitor of the DHCR7 enzyme. arvojournals.orgnih.gov This approach creates a phenocopy of the genetic disorder, leading to a significant reduction in tissue cholesterol and a marked accumulation of 7-dehydrosterols. arvojournals.orgnih.gov The AY9944 model is particularly useful for studying the metabolic consequences of DHCR7 inhibition in adult animals and over specific time courses. Research using AY9944-treated rats has led to the identification of novel 7-DHC-derived oxysterols in the brain, liver, and serum, demonstrating that the accumulation of 7-DHC leads to a cascade of subsequent metabolic products. nih.govepa.gov This model provides a robust system to investigate the full spectrum of 7-DHC metabolism, including potential sulfation pathways under conditions of high substrate availability.

| Animal Model | Mechanism | Key Biochemical Finding | Research Application |

|---|---|---|---|

| DHCR7-KO Mice | Genetic deletion of the Dhcr7 gene | 30- to 40-fold increase in tissue 7-DHC; absence of cholesterol synthesis | Studying developmental defects and systemic pathophysiology of 7-DHC accumulation nih.govnih.gov |

| AY9944-Treated Rodents | Pharmacological inhibition of DHCR7 enzyme | Marked accumulation of 7-dehydrosterols and novel oxysterols in tissues | Investigating the metabolic fate and downstream products of excess 7-DHC arvojournals.orgnih.gov |

Biochemical and Molecular Biology Techniques

Enzyme Activity Assays for DHCR7 and SULTs

DHCR7 Activity Assays : Measuring the activity of 7-dehydrocholesterol reductase (DHCR7) is fundamental to this research area. A common challenge is the high endogenous concentration of cholesterol, the product of the reaction, in tissue preparations like liver microsomes. To circumvent this, assays often use alternative sterol substrates that are not naturally present. Ergosterol, a sterol found in fungi, is an effective substrate for DHCR7 and is converted to brassicasterol. nih.gov The activity can be quantified by measuring the formation of the product using reverse-phase HPLC. This method provides a clear and sensitive measure of enzyme function without interference from endogenous cholesterol. nih.gov

SULT Activity Assays : The activity of sulfotransferases (SULTs), the enzymes that would catalyze the formation of this compound, is typically measured by quantifying the transfer of a sulfonate group to a substrate. A widely used method involves the universal sulfonate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), in a radiolabeled form ([³⁵S]PAPS). nih.gov The assay measures the incorporation of the [³⁵S]sulfonate into the substrate. For specific SULT isoforms like SULT2A1 and SULT1E1, tritiated substrates such as [³H]dehydroepiandrosterone (DHEA) or [³H]17β-estradiol are used, and the formation of the sulfated product is quantified after separation from the unreacted substrate. nih.gov Crucially, research has shown that 7-DHC itself can act as an inhibitor of SULT2B1b, the primary cholesterol sulfotransferase, suggesting a complex regulatory relationship. frontiersin.orgnih.govacs.org

Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression

Quantitative PCR is a vital tool for analyzing the transcriptional regulation of genes involved in 7-DHC metabolism. This technique allows for the precise measurement of mRNA levels of DHCR7 and various SULT isoforms (e.g., SULT2B1b) in different tissues and cell lines. For example, qPCR can be used to determine if the accumulation of 7-DHC in DHCR7-KO mice leads to compensatory changes in the expression of SULT enzymes. It has also been used to confirm the expression of human DHCR7 mRNA in mouse models following gene therapy experiments aimed at restoring enzyme function. nih.gov This technique is essential for understanding how cells and tissues regulate the machinery of sterol synthesis and sulfation at the genetic level.

Western Blot Analysis for Protein Expression

Western blot analysis is employed to detect and quantify the protein levels of DHCR7 and SULT enzymes. This technique provides a direct measure of the amount of enzyme present in a sample, complementing qPCR data on gene expression. It has been used extensively to validate the absence of DHCR7 protein in knockout animal models and to assess the expression of mutated forms of the DHCR7 protein in heterologous expression systems (e.g., tsA-201 cells). nih.govnih.gov Similarly, Western blotting can be used to measure the protein levels of SULT isoforms like SULT2B1b in tissues such as the prostate or in various cell lines to correlate protein abundance with observed enzyme activity and metabolic outcomes. nih.gov

| Technique | Analyte | Purpose | Example Application |

|---|---|---|---|

| Enzyme Activity Assay | Enzyme Function | To measure the catalytic rate of an enzyme | Using ergosterol to measure DHCR7 activity in liver microsomes nih.gov |

| qPCR | mRNA | To quantify gene expression levels | Measuring DHCR7 mRNA in mouse liver after AAV-mediated gene transfer nih.gov |

| Western Blot | Protein | To detect and quantify protein levels | Confirming absence of DHCR7 protein in knockout mouse brain tissue nih.gov |

Confocal Microscopy for Subcellular Localization and Transport Studies

Confocal microscopy is a powerful imaging technique that provides high-resolution, three-dimensional images of cells and tissues. It is instrumental in determining the subcellular localization of specific molecules and tracking their movement within the cell, offering insights into metabolic pathways and transport mechanisms. For instance, confocal microscopy has been used to study the subcellular distribution of enzymes involved in cholesterol biosynthesis, which are often found in the endoplasmic reticulum and Golgi apparatus. nih.gov

However, there is no specific information available from scientific literature detailing the use of confocal microscopy to determine the subcellular localization or to study the transport of this compound. Such studies would be invaluable in understanding its cellular trafficking, potential sites of action, and interactions with organelles. Future research utilizing fluorescently-labeled this compound could potentially illuminate these aspects of its cell biology.

Molecular Docking and Site-Directed Mutagenesis for Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand, such as a sterol, and a protein. Site-directed mutagenesis, on the other hand, is a molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein product. plos.org This allows researchers to investigate the role of specific amino acids in protein-ligand binding and enzyme function.

These techniques have been applied to understand the interactions of various sterols and sulfated steroids with their respective protein targets, such as transport proteins or enzymes like steroid sulfatase. nih.gov Computational studies have also been employed to identify molecular fragments that are responsible for the inhibition of enzymes like 7-dehydrocholesterol reductase (DHCR7). frontiersin.org

Despite the utility of these methods, there are no specific molecular docking or site-directed mutagenesis studies in the available literature that focus on the interaction of this compound with any protein. Research in this area could identify specific binding partners, transporters, or enzymes that metabolize this compound, thereby clarifying its biological role.

Comparative and Evolutionary Aspects of Sterol Metabolism

Comparison of 7-Dehydrocholesterol (B119134) with Other Biologically Active Sterols

7-Dehydrocholesterol (7-DHC) is a pivotal intermediate in the Kandutsch-Russell pathway of cholesterol synthesis and serves as the direct precursor to both cholesterol and vitamin D3. semanticscholar.org Its biological significance is best understood through comparison with other prominent sterols like cholesterol and the fungal sterol, ergosterol (B1671047).

The core structure of 7-DHC, cholesterol, and ergosterol is the characteristic four-ring steroid nucleus. However, subtle variations in their structure lead to significant differences in their physicochemical properties and biological functions.

Cholesterol possesses a saturated B-ring in its steroid nucleus. In contrast, 7-DHC is distinguished by an additional double bond between carbons 7 and 8 in the B-ring. nih.govnih.gov This C7-8 double bond is the defining feature that is reduced by the enzyme 7-dehydrocholesterol reductase (DHCR7) to form cholesterol. researchgate.net

Ergosterol, the primary sterol in fungi, exhibits a structure more similar to 7-DHC than to cholesterol. Like 7-DHC, it has a double bond at the C7 position. It further differs from cholesterol with an additional double bond in its side chain (at C22) and a methyl group at the C24 position. wikipedia.org These modifications make the ergosterol molecule flatter and more rigid compared to cholesterol.

Structural Comparison of Key Sterols

| Feature | 7-Dehydrocholesterol | Cholesterol | Ergosterol |

|---|---|---|---|

| Steroid Nucleus | Four rings (A, B, C, D) | Four rings (A, B, C, D) | Four rings (A, B, C, D) |

| B-Ring Double Bond | Yes (C7-C8) | No | Yes (C7-C8) |

| Side Chain Double Bond | No | No | Yes (C22-C23) |

| Side Chain Methyl Group | No (at C24) | No (at C24) | Yes (at C24) |

The presence of conjugated double bonds in the B-ring of 7-DHC makes it exceptionally susceptible to free radical oxidation, far more so than cholesterol. nih.govfrontiersin.org This high reactivity leads to the formation of a variety of biologically active oxysterols, which are implicated in the pathophysiology of disorders like Smith-Lemli-Opitz syndrome, where 7-DHC accumulates. frontiersin.org Ergosterol is also more prone to oxidation than cholesterol due to its additional double bonds. genecards.orgnih.gov

These structural differences also dictate how these sterols interact with phospholipids (B1166683) in cell membranes, affecting membrane fluidity, packing, and the formation of lipid domains or "rafts". Cholesterol, with its relatively flat and linear structure, is highly effective at ordering and condensing phospholipid membranes. nih.govnih.gov The extra double bond in the fused ring of 7-DHC can hinder a tight packing arrangement with certain phospholipids, leading to less domain formation compared to cholesterol in some membrane compositions. nih.govnih.gov However, some studies suggest that at a molecular level, 7-DHC and cholesterol possess a virtually identical ability to condense and order membranes. nih.gov Ergosterol's structure, including its flatter ring system, is also known to have a significant ordering effect on fluid bilayers, comparable to or even greater than cholesterol at high concentrations. elsevierpure.com

The distinct properties of these sterols translate into different cellular impacts. While cholesterol is essential for membrane integrity and as a precursor for steroid hormones and bile acids, its precursor, 7-DHC, has its own biological activities. High levels of 7-DHC can lead to increased generation of reactive oxygen species (ROS) and affect mitochondrial function. nih.gov Furthermore, the oxysterol derivatives of 7-DHC can reduce cell viability and proliferation. frontiersin.org

Conversely, 7-DHC has shown potential anticancer effects, decreasing the viability of melanoma cells in a dose-dependent manner. nih.gov The endoperoxides generated from the oxidation of both 7-DHC and ergosterol have demonstrated superior efficacy in reducing the viability of melanoma cells compared to the precursor sterols themselves. genecards.orgpatsnap.com 7-DHC has also been observed to have antiviral effects against viruses such as the Vesicular Stomatitis Virus (VSV). nih.gov

Evolutionary Conservation of Sterol Biosynthesis and Metabolism Across Organisms

The sterol biosynthesis pathway is a hallmark of eukaryotic life, with evidence suggesting that the Last Eukaryotic Common Ancestor (LECA) already possessed a sophisticated set of enzymes for this process. nih.govgenecards.org This intricate metabolic pathway has been largely conserved throughout evolution, though it has been tailored in different lineages, primarily through gene loss events, to produce distinct end-products like cholesterol in animals, ergosterol in fungi, and phytosterols (B1254722) in plants. genecards.orgnih.govnih.gov

Genome-wide analyses show that the genes of the canonical cholesterol biosynthesis pathway (CBP) were inherited by early animals from their eukaryotic ancestors and have remained functionally conserved. nih.govnih.gov Basal metazoans and deuterostomes (including vertebrates) have retained nearly the full complement of CBP genes. nih.gov This strong conservation in vertebrates is likely driven by the indispensable roles of cholesterol as a precursor to vital molecules like steroid hormones, bile acids, and vitamin D. nih.gov In contrast, some invertebrate lineages, such as Cnidaria and many protostomes, have experienced significant losses of CBP genes, suggesting a reliance on external dietary sources of sterols. nih.gov

While sterol synthesis is predominantly a eukaryotic trait, a few bacteria have been found to possess homologs of sterol pathway enzymes, which are believed to have been acquired through horizontal gene transfer from eukaryotes. nih.govgenecards.org The pathway in some organisms displays a chimeric organization; for example, the sterol biosynthesis in the protist Schizochytrium possesses features of both algal and animal pathways. nih.gov This evolutionary tinkering highlights the adaptability of this ancient and essential metabolic network.

Cross-Species Regulation of DHCR7 and Sulfotransferase Activities

The enzymes responsible for metabolizing sterols are subject to complex regulatory networks that can differ across species.

DHCR7 Regulation: The expression of the DHCR7 gene, which catalyzes the final step in cholesterol synthesis, is tightly regulated. A primary mechanism conserved across species, including humans, mice, and chickens, is transcriptional control by Sterol Regulatory Element-Binding Protein 2 (SREBP2). nih.govnih.gov When intracellular cholesterol levels are low, SREBP2 activates the transcription of DHCR7 and other genes involved in cholesterol synthesis. Conversely, high cholesterol levels inhibit SREBP2 activation, reducing gene expression. nih.gov

Beyond transcription, DHCR7 is also subject to post-translational regulation. In a classic example of end-product feedback inhibition, high levels of cholesterol accelerate the proteasomal degradation of the DHCR7 protein, thus rapidly decreasing its activity. nih.gov Furthermore, the enzyme's activity can be modulated by phosphorylation, with studies showing that AMP-activated protein kinase (AMPK) and protein kinase A (PKA) can influence its function. nih.gov The high degree of sequence conservation for the DHCR7 protein, especially at sites of pathogenic mutations, suggests that these regulatory mechanisms are likely conserved among many species. nih.govoup.com

Sulfotransferase Regulation: Sulfation is a key reaction for metabolizing sterols and steroids, catalyzed by sulfotransferase (SULT) enzymes. The primary enzyme responsible for the sulfonation of cholesterol and related sterols in humans is SULT2B1b. nih.govnih.gov The regulation and function of these enzymes show significant species-specific differences.

The gene structure for SULT2B1 is conserved between humans and mice, giving rise to two isoforms (SULT2B1a and SULT2B1b). However, their tissue expression patterns are markedly different. In mice, SULT2B1a is the dominant form in the brain, while SULT2B1b is prominent in the skin. In humans, SULT2B1b is found in the skin but also in hormonally responsive tissues like the prostate, placenta, and breast, which is not observed in rodents. nih.gov This suggests distinct physiological roles for these enzymes in different species.

Furthermore, the amino-terminal region of the SULT2B1b protein, which influences substrate selectivity, shows considerable divergence between humans, rats, and mice, potentially explaining differences in their enzymatic functions. nih.gov The regulation of SULT2B1b expression is also complex, involving transcription factors like Liver X Receptor (LXR) and responding to the metabolic state of the organism, such as fasting versus feeding. nih.govnih.govnih.gov These documented variations underscore the challenges in extrapolating findings on sterol sulfation and its regulation from one species to another.

Q & A

Q. What are the critical physical and chemical properties of 7-Dehydrocholesterol-3-sulfate ester for experimental handling?

While specific data on the sulfate ester is limited, extrapolation from its parent compound, 7-Dehydrocholesterol, provides foundational insights:

- Appearance : White to off-white powder (similar to 7-Dehydrocholesterol) .

- Melting Point : Likely higher than 150–151°C (observed in 7-Dehydrocholesterol) due to sulfation increasing polarity .

- Solubility : Expected solubility in polar solvents like methanol or acetone, based on 7-Dehydrocholesterol’s behavior .

- Storage : Recommendations include tight container closure, storage at -20°C, and protection from light/moisture to prevent degradation .

Methodological Note: Validate these properties experimentally via differential scanning calorimetry (melting point) and solubility assays in controlled solvent systems.

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., NIOSH P95 masks) is advised if aerosolization occurs .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .

- Spill Management : Avoid dust generation; clean spills with ethanol-moistened cloths and dispose as hazardous waste .

- Storage : Store at -20°C in airtight, light-resistant containers .

Methodological Note: Regularly calibrate fume hood airflow and perform glove integrity tests to ensure compliance .

Q. How can researchers synthesize sulfate esters of sterols like this compound?

While direct methods are not detailed in the evidence, analogous strategies from ester synthesis (e.g., acetoacetic ester synthesis) can be adapted:

- Step 1 : Sulfation of 7-Dehydrocholesterol using sulfating agents (e.g., sulfur trioxide-pyridine complex) under anhydrous conditions.

- Step 2 : Purification via column chromatography (silica gel, methanol:chloroform gradient) .

- Step 3 : Confirm sulfation via FT-IR (S=O stretch ~1250 cm⁻¹) or NMR (sulfate proton signals) .

Methodological Note: Optimize reaction stoichiometry and temperature to minimize byproducts like over-sulfated derivatives.

Advanced Research Questions

Q. How should experimental designs address discrepancies in reported stability or solubility data for this compound?

- Controlled Replication : Repeat solubility assays (e.g., shake-flask method) in standardized solvents (e.g., methanol, DMSO) at 25°C .

- Stability Studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring to track decomposition kinetics .

- Data Normalization : Account for batch-to-batch variability by sourcing materials from multiple suppliers and cross-validating purity via LC-MS .

Methodological Note: Publish raw datasets with metadata (e.g., humidity, light exposure) to enhance reproducibility .

Q. What advanced analytical techniques are optimal for characterizing this compound post-synthesis?

- Structural Confirmation :

-

High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion [M-H]⁻ at m/z 464.3 (calculated for C₂₇H₄₄O₄S).

-

¹H/¹³C NMR : Identify sulfate ester protons (δ 4.0–4.5 ppm) and sterol backbone signals .

- Purity Assessment :

-

HPLC-DAD : Use C18 columns (acetonitrile/water mobile phase) to quantify impurities (<1% threshold) .

Methodological Note: Employ deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal interference .

Q. How can researchers control confounding variables (e.g., light, temperature) in studies on the biological activity of this compound?

- Light Sensitivity : Use amber glassware or light-blocking films during experiments; validate stability under UV/visible light via spectrophotometry .

- Temperature Control : Equip incubators with real-time monitoring (±0.5°C accuracy) for cell-based assays .

- Batch Standardization : Pre-test all reagent batches for endotoxins or contaminants using limulus amebocyte lysate (LAL) assays .

Methodological Note: Implement factorial experimental designs to isolate variable effects (e.g., 2³ designs for light/temperature/humidity) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.